3,3-dibutyl-1-cyclohexylurea
Description
3,3-dibutyl-1-cyclohexylurea is a derivative of urea that has garnered significant attention in various fields, including material sciences, organic chemistry, and medicinal chemistry
Properties
CAS No. |
57883-86-0 |
|---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1,1-dibutyl-3-cyclohexylurea |
InChI |
InChI=1S/C15H30N2O/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,18) |
InChI Key |
ZUTUVTVLZVGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibutyl-1-cyclohexylurea typically involves the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is carried out in a non-polar solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using a two-step process. The first step involves the reaction of cyclohexylamine with chlorocarbonylsulfenyl chloride to produce cyclohexylcarbonylsulfenyl chloride. In the second step, this intermediate is reacted with butylamine in the presence of a phase-transfer catalyst to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-dibutyl-1-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding urea derivative with oxidized side chains.
Reduction: The major product is the reduced form of the urea derivative.
Substitution: The major products are substituted urea derivatives.
Scientific Research Applications
3,3-dibutyl-1-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylurea: Another urea derivative with similar structural properties.
3,3-dibutyl-1,1-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1Lambda6,2,5-benzothiadiazepin-8-yl: A compound with similar functional groups.
Uniqueness
3,3-dibutyl-1-cyclohexylurea is unique due to its specific combination of butyl and cyclohexyl groups attached to the urea core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
3,3-Dibutyl-1-cyclohexylurea (DBCHU) is a compound of increasing interest in biological research due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
- CAS Number: 57883-86-0
- Molecular Formula: C15H30N2O
- Molecular Weight: 254.41 g/mol
- IUPAC Name: 1,1-dibutyl-3-cyclohexylurea
Synthesis Methods:
DBCHU is typically synthesized through the reaction of cyclohexylamine with butyl isocyanate in non-polar solvents like dichloromethane at room temperature. Industrially, a two-step process involving chlorocarbonylsulfenyl chloride and butylamine is used to enhance yield and purity.
Enzyme Inhibition
Research indicates that DBCHU exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases. The compound’s structural characteristics allow it to interact effectively with enzyme active sites, thereby modulating their activity.
The mechanism by which DBCHU exerts its biological effects is primarily through enzyme inhibition. Studies suggest that the urea moiety plays a crucial role in binding to target enzymes, while the butyl and cyclohexyl groups contribute to the overall binding affinity and specificity.
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of DBCHU in a murine model of colitis. The compound was found to significantly reduce markers of inflammation, such as cytokine levels (IL-6 and TNF-alpha), thereby restoring intestinal barrier function. This was achieved through modulation of the IL-6/STAT3 signaling pathway .
Toxicological Assessment
In vitro studies have assessed the cytotoxicity of DBCHU using various cell lines. The compound demonstrated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential medicinal use. The metabolic activation and subsequent genotoxicity were evaluated using advanced three-dimensional cell culture models, indicating that DBCHU does not induce significant DNA damage under standard exposure conditions .
Comparative Analysis
| Property | This compound | Dicyclohexylurea |
|---|---|---|
| CAS Number | 57883-86-0 | 80-14-2 |
| Molecular Weight | 254.41 g/mol | 214.33 g/mol |
| Enzyme Inhibition | Significant | Moderate |
| Toxicity Profile | Low toxicity | Moderate toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
